![molecular formula C15H17ClFNO B262082 N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its unique structure and has been the subject of numerous studies to investigate its properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and survival. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine has various biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine are vast and there are numerous future directions for research. Some of the areas that could be explored include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases besides cancer, and the exploration of its potential as a diagnostic tool for cancer detection. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine is a promising compound that has the potential to be used as a therapeutic agent in the treatment of cancer. Its unique structure and mechanism of action make it an interesting subject for scientific research. With further studies, this compound could have a significant impact on the field of cancer treatment and detection.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 5-(3-chloro-4-fluorophenyl)-2-furaldehyde with tert-butylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by blocking certain cellular pathways.
Eigenschaften
Produktname |
N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine |
---|---|
Molekularformel |
C15H17ClFNO |
Molekulargewicht |
281.75 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C15H17ClFNO/c1-15(2,3)18-9-11-5-7-14(19-11)10-4-6-13(17)12(16)8-10/h4-8,18H,9H2,1-3H3 |
InChI-Schlüssel |
JRXXWGWPPUTXJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.